molecular formula C13H9F3N4O B2765717 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole CAS No. 477762-35-9

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B2765717
CAS RN: 477762-35-9
M. Wt: 294.237
InChI Key: FJVMYZYTWFZGAI-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has been analyzed . It has a molecular formula of C5H5F3N2O and a monoisotopic mass of 166.035400 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, it has a density of 1.5±0.1 g/cm3, a boiling point of 224.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including those related to our compound of interest, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research found that certain derivatives exhibited binding and moderate inhibitory effects across all assays. Specifically, some compounds demonstrated good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. Another compound displayed antioxidant potential with a notable EC50 value, indicating its efficacy in scavenging free radicals (M. Faheem, 2018).

Antimicrobial Agents via Vilsmeier–Haack Reaction

Another study involved the synthesis of a new series of compounds through a Vilsmeier–Haack formylation, leading to compounds with potential as antimicrobial agents. These newly synthesized compounds were characterized and screened for their in vitro antibacterial, antifungal, and antioxidant activities. Some displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by in silico molecular docking studies, indicating these compounds as potent inhibitors of specific bacterial enzymes (Manjunatha Bhat et al., 2016).

Antibacterial Activity of Oxadiazoles

A research focused on novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity against various bacteria. The study characterized these compounds through analytical and spectral methods, identifying specific derivatives that exhibited notable antibacterial activity, providing a basis for further exploration of these compounds in antibacterial applications (N. P. Rai et al., 2009).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives have been found to inhibit certain enzymes, while others may interact with various receptors .

Safety and Hazards

Safety data for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new pyrazole derivatives is an active area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and testing their biological activity .

properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-20-7-9(10(19-20)13(14,15)16)12-18-17-11(21-12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVMYZYTWFZGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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